Eluxadoline

描述

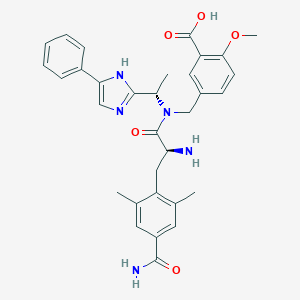

Structure

3D Structure

属性

IUPAC Name |

5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N5O5/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41)/t20-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNHIDANIVGXPE-FNZWTVRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)[C@@H](C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70235589 | |

| Record name | Eluxadoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864821-90-9 | |

| Record name | 5-[[[(2S)-2-Amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864821-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eluxadoline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864821909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eluxadoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09272 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eluxadoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELUXADOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45TPJ4MBQ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Receptor Interactions of Eluxadoline

Eluxadoline as a Mixed Opioid Receptor Ligand

This compound's therapeutic effects stem from its simultaneous interaction with multiple opioid receptors in the gut. tga.gov.auhres.ca Its low oral bioavailability limits systemic absorption, concentrating its actions within the gastrointestinal tract. patsnap.comtga.gov.au

This compound demonstrates high-affinity binding to and agonistic activity at the human μ-opioid receptor. hres.cafederalregister.gov This agonism is the primary driver of its therapeutic effects in managing diarrhea-predominant irritable bowel syndrome (IBS-D). nih.govdrugbank.com Activation of μORs in the gastrointestinal tract leads to a reduction in colonic motility and fluid and ion secretion. amegroups.orgdrugbank.com This results in slower transit of stool and improved stool consistency. drugbank.com The interaction with μOR also contributes to the modulation of visceral pain, a key symptom of IBS-D. dovepress.compatsnap.com

A key feature of this compound's pharmacology is its antagonistic activity at the δ-opioid receptor. patsnap.comamegroups.org This δOR antagonism serves to counterbalance the effects of μOR agonism. researchgate.net While μOR activation can lead to excessive slowing of intestinal transit and constipation, the simultaneous blockade of δORs mitigates this effect, helping to normalize bowel function rather than causing significant constipation. patsnap.comresearchgate.net This modulatory effect is crucial for achieving a therapeutic balance in treating IBS-D symptoms. patsnap.com Furthermore, δOR antagonism may enhance the analgesic effects mediated by μOR activation. amegroups.orgdovepress.com

This compound Receptor Binding Affinities (Ki)

| Receptor | Human (Ki, nM) | Guinea Pig (Ki, nM) | Rat (Ki, nM) |

|---|---|---|---|

| Mu-Opioid Receptor (μOR) | 1.8 hres.cascholarsinmedicine.comdrugcentral.org | 0.6-153 fda.gov | |

| Delta-Opioid Receptor (δOR) | 430 hres.cascholarsinmedicine.comdrugcentral.org | 1.3 nih.gov, 4.3-407 fda.gov | |

| Kappa-Opioid Receptor (κOR) | Not Determined hres.cascholarsinmedicine.comdrugcentral.org | 55 hres.cascholarsinmedicine.comdrugcentral.orghres.ca |

Delta-Opioid Receptor (δOR) Antagonism and its Modulatory Effects

Functional Selectivity and Signaling Pathways

The intracellular signaling pathways activated by this compound are complex and contribute to its unique pharmacological profile.

Opioid receptors, including μOR, δOR, and κOR, are G-protein coupled receptors (GPCRs). drugbank.com Upon agonist binding, these receptors activate intracellular G-proteins, initiating a signaling cascade that produces the physiological response. biomolther.org this compound has been shown to be potent in eliciting G-protein activity at μORs. researchgate.netnih.gov

Following activation, GPCRs are typically phosphorylated, which leads to the recruitment of β-arrestin proteins. biomolther.orgbiorxiv.org β-arrestin recruitment can lead to receptor desensitization and internalization, and can also initiate G-protein-independent signaling pathways. biomolther.orgbiorxiv.org Studies have demonstrated that this compound also potently induces β-arrestin recruitment in cells expressing μORs. tga.gov.auresearchgate.netnih.gov The concept of "functional selectivity" or "biased agonism" suggests that some ligands may preferentially activate either the G-protein pathway or the β-arrestin pathway, leading to different downstream effects. researchgate.net

Research indicates that opioid receptors can form homomers (complexes of the same receptor type) and heteromers (complexes of different receptor types), which can exhibit unique signaling properties. frontiersin.orgresearchgate.net The interaction between μOR and δOR is of particular interest in the context of this compound's mechanism.

Studies have shown that this compound's signaling profile differs depending on whether it acts on μOR homomers or μOR-δOR heteromers. researchgate.netnih.gov In cells expressing only μORs (homomers), this compound is a potent agonist for both G-protein activation and β-arrestin recruitment. researchgate.netnih.gov However, in cells where μOR and δOR are co-expressed and can form heteromers, the signaling mediated by this compound is altered. researchgate.netnih.gov Specifically, while the potency of this compound may be higher at the heteromer, its maximal effect can be lower compared to its effect at the homomer. researchgate.netnih.gov The signaling of this compound, but not a standard μOR agonist like loperamide (B1203769), is reduced by antibodies that are selective for the μOR-δOR heteromer. researchgate.netnih.gov This suggests that this compound's effects in the presence of both receptor types are mediated through the μOR-δOR heteromer, highlighting a key aspect of its molecular mechanism. researchgate.netnih.gov

Functional Activity of this compound

| Assay | Receptor Target | Effect |

|---|---|---|

| G-protein Activation | μOR | Agonist researchgate.netnih.gov |

| β-arrestin Recruitment | μOR | Agonist researchgate.netnih.gov |

| G-protein Activation | μOR-δOR Heteromer | Altered potency and efficacy compared to μOR homomer researchgate.netnih.gov |

| β-arrestin Recruitment | μOR-δOR Heteromer | Altered potency and efficacy compared to μOR homomer researchgate.netnih.gov |

G-Protein Coupled Receptor (GPCR) Activation and β-Arrestin Recruitment

Localized Gastrointestinal Activity and Peripheral Target Engagement

This compound is characterized by its localized action within the gastrointestinal (GI) tract, a feature primarily attributed to its minimal systemic absorption and low oral bioavailability. dovepress.comnih.govresearchgate.netbmj.comresearchgate.net This targeted engagement of peripheral opioid receptors within the gut allows the compound to exert its therapeutic effects while mitigating the risk of central nervous system (CNS) side effects. nih.govpatsnap.comtaylorandfrancis.com

The beneficial effects of this compound in managing irritable bowel syndrome with diarrhea (IBS-D) stem from its interaction with the extensive network of opioid receptors in the GI tract, which are crucial in regulating motility, secretion, and visceral sensation. nih.govtga.gov.aunih.gov The compound's physicochemical properties, including its zwitterionic nature, contribute to its poor oral absorption, which is estimated to be very low. dovepress.comeuropa.eu Consequently, this compound's activity is predominantly confined to the local environment of the gut. bmj.compatsnap.comeuropa.eueuropa.eu

Pharmacokinetic studies have demonstrated that after oral administration, this compound undergoes significant first-pass hepatic extraction, further limiting its systemic exposure. nih.gov The bioavailability is approximately 1% to 1.34%. nih.goveuropa.eu The majority of an oral dose is recovered in the feces, with minimal amounts detected in the urine, supporting the claim of limited absorption and renal excretion. nih.goveuropa.eu This minimal absorption is a key factor in reducing the potential for abuse and dependence, as the drug does not significantly affect the CNS. taylorandfrancis.comjwatch.org

µ-Opioid Receptor (MOR) and κ-Opioid Receptor (KOR) Agonism: this compound's agonist activity at µ-opioid and κ-opioid receptors in the enteric nervous system leads to a reduction in gastrointestinal motility and secretions. patsnap.comnih.govdovepress.com Activation of these receptors helps to slow down colonic transit and normalize the stress-induced acceleration of upper GI transit, addressing the diarrhea component of IBS-D. dovepress.comdrugbank.com

δ-Opioid Receptor (DOR) Antagonism: The antagonistic activity of this compound at the δ-opioid receptor is a distinguishing feature. dovepress.comdrugbank.com This action is thought to counteract some of the effects of µ-opioid receptor agonism, such as excessive slowing of motility, and may enhance the analgesic effects mediated by the µ- and κ-opioid receptors. taylorandfrancis.comdovepress.com This balanced receptor activity aims to normalize bowel function rather than causing significant constipation, a common side effect of unopposed µ-opioid agonists. drugbank.comamegroups.org

In vitro studies have confirmed that this compound reduces the contractility of intestinal tissue and inhibits neurogenically mediated secretion. tga.gov.au In vivo studies in animal models have shown that it reduces GI transit and fecal output without completely halting motility. tga.gov.au This modulation of gut function at the local level is central to its therapeutic mechanism.

Table 1: Research Findings on this compound's Localized Activity

| Finding | Description | Source(s) |

|---|---|---|

| Low Systemic Bioavailability | This compound has very low oral absorption and bioavailability (approximately 1-1.34%) due to limited gastrointestinal permeability and significant first-pass hepatic extraction. | dovepress.combmj.comnih.goveuropa.eu |

| Localized GI Action | The therapeutic effects of this compound are predominantly based on its local action within the gastrointestinal tract. | researchgate.netbmj.compatsnap.comeuropa.eueuropa.eu |

| Minimal CNS Effects | Due to its limited ability to cross the blood-brain barrier, this compound has minimal effects on the central nervous system, reducing the potential for abuse and dependence. | nih.govtaylorandfrancis.comjwatch.org |

| Fecal Excretion | The majority of an orally administered dose of this compound is excreted in the feces, either as unabsorbed drug or via the biliary system. | nih.govtaylorandfrancis.com |

| Peripheral Receptor Engagement | This compound's mechanism involves agonism at peripheral µ- and κ-opioid receptors and antagonism at δ-opioid receptors within the gut. | nih.govdovepress.comdrugbank.com |

| Modulation of Gut Motility | In vitro and in vivo studies demonstrate that this compound reduces intestinal contractility and transit without causing complete inhibition. | tga.gov.au |

Preclinical Investigations of Eluxadoline

In Vitro Pharmacological Characterization

In vitro studies have been fundamental in elucidating the basic mechanism of action of eluxadoline at the molecular and cellular levels. These investigations have quantified its binding affinity to various opioid receptors and assessed its functional activity in cellular models.

Radioligand binding studies have been conducted to determine the affinity of this compound for human opioid receptors. These studies have consistently shown that this compound is a potent MOR agonist and a DOR antagonist. nih.gov The binding affinity (Ki) of this compound for the human µ-opioid receptor is approximately 1.8 nM, while its affinity for the human δ-opioid receptor is 430 nM. europa.eunih.govrxabbvie.com The binding affinity for the human κ-opioid receptor has not been definitively determined, but for the guinea pig cerebellum κ-opioid receptor, the Ki is 55 nM. europa.eurxabbvie.com Some studies have reported a range for the Ki value for human delta opioid receptors, with an average of 674 nM (ranging from 367 to 1398 nM). fda.gov

Table 1: this compound Receptor Binding Affinities (Ki)

| Receptor | Species | Ki (nM) |

|---|---|---|

| Mu (µ) | Human | 1.8 europa.eunih.govrxabbvie.com |

| Delta (δ) | Human | 430 europa.eunih.govrxabbvie.com |

Functional assays in cellular models have further characterized the pharmacological activity of this compound. In cells expressing only MORs, this compound demonstrates both potency and efficacy in G-protein activation and β-arrestin recruitment assays. tga.gov.au Studies using [³⁵S]GTPγS binding assays, which measure G-protein activation, have confirmed this compound's agonist activity at the µ-opioid receptor. nih.govresearchgate.net In these assays, this compound was found to be more potent than loperamide (B1203769) in stimulating G-protein activity in cells expressing MORs. nih.gov

Furthermore, in cellular models co-expressing MOR and DOR, the effects of this compound appear to be mediated through µOR-δOR heteromers. nih.gov In these systems, while the potency of this compound is higher, its maximal effect is lower than that of loperamide. nih.gov The signaling mediated by this compound, but not loperamide, is diminished by antibodies selective for the µOR-δOR heteromer, supporting the idea that this compound targets these heteromeric complexes. nih.gov Other in vitro studies have shown that this compound can reduce the contractility of intestinal tissue and inhibit neurogenically mediated secretion. tga.gov.autga.gov.au

Receptor Binding Affinity Studies

In Vivo Studies on Gastrointestinal Motility and Visceral Sensation

In vivo studies in various animal models have been crucial in demonstrating the therapeutic potential of this compound for managing symptoms associated with irritable bowel syndrome with diarrhea (IBS-D). These studies have focused on its effects on gut transit, visceral pain, and how it compares to other opioid modulators.

In animal models, this compound has been shown to normalize gastrointestinal transit and defecation, particularly in models of stress-induced or post-inflammatory altered gut function. europa.eueuropa.eu In murine models where environmental stress was used to induce a significant increase in fecal output, this compound effectively reduced fecal output back to control levels across a wide dose range without causing excessive inhibition or constipation. nih.gov Specifically, oral this compound demonstrated inhibition of GI transit time in normal mice and rats. europa.eu It also prevented the increase in GI transit following restraint stress in mice and in mice with altered gastric motility due to post-inflammatory IBS. europa.eu A study assessing this compound in a murine model of induced stress showed that it normalized stool production, which had been elevated by the stress induction. isciii.es

This compound has demonstrated efficacy in animal models of visceral hypersensitivity and pain. brieflands.com In a rat model of visceral hypersensitivity, where a pressure balloon was used to measure a pseudoaffective response, this compound produced an antihyperalgesic effect. isciii.es It also reverses hyperalgesic responses in an animal model of acute colitis-induced visceral pain. tga.gov.aueuropa.eueuropa.eu Nonclinical studies suggest that this compound is believed to decrease visceral hypersensitivity and control gastrointestinal activity by acting locally in the gut. hcplive.com The activation of µ- and κ-opioid receptors contributes to a reduction in visceral pain. dovepress.com

Comparative studies have highlighted key differences between this compound and other opioid modulators. Unlike loperamide, a pure MOR agonist, this compound normalizes fecal output over a broad dose range without completely blocking gastrointestinal transit. nih.govresearchgate.net In murine models of stress-induced fecal output, loperamide significantly inhibited fecal output below control levels, effectively causing constipation, a side effect less pronounced with this compound. nih.gov

In a study comparing the effects of this compound and loperamide on castor oil-induced diarrhea in wild-type and delta receptor knock-out mice, this compound was found to be more effective in reducing diarrhea in wild-type mice. isciii.es This finding supports the significance of its dual action at both µ- and δ-opioid receptors. isciii.es While the peripheral κ-opioid receptor agonist asimadoline (B1665285) has been studied for its potential analgesic effects in IBS, this compound's mixed-receptor profile offers a different approach to modulating gut function and sensation. taylorandfrancis.comresearchgate.net

Clinical Research and Efficacy Assessments of Eluxadoline

Phase II Clinical Trial Designs and Outcomes

A significant Phase II study (IBS-2001) was a randomized, double-blind, placebo-controlled trial that enrolled 807 patients with IBS-D, as defined by the Rome III criteria. researchgate.netdovepress.com Participants were assigned to receive placebo or one of four doses of eluxadoline (5 mg, 25 mg, 100 mg, or 200 mg) twice daily for a period of 12 weeks. nih.govresearchgate.net The primary endpoint was the rate of clinical response at the fourth week of treatment. This was defined by a composite of at least a 30% reduction in the daily pain score from baseline (and a minimum of a 2-point drop on a 0-10 scale) and a stool consistency score of 3 or 4 on the Bristol Stool Scale for at least two-thirds of the daily diary entries during that week. nih.gov

The results of this study demonstrated that a significantly greater percentage of patients receiving this compound at doses of 25 mg (12.0%) and 200 mg (13.8%) achieved the primary endpoint compared to those who received a placebo (5.7%). nih.govresearchgate.net Furthermore, patients who were administered the 100 mg and 200 mg doses showed more substantial improvements in the frequency and urgency of bowel movements, global symptoms, and quality of life. nih.govresearchgate.net Notably, a higher proportion of patients on the 100 mg (28.0%) and 200 mg (28.5%) doses met the U.S. Food and Drug Administration (FDA) response endpoint over the entire 12-week study duration, in contrast to the placebo group (13.8%). nih.gov The findings from this Phase II trial supported the advancement of this compound into Phase III clinical trials. nih.govresearchgate.net

Phase III Pivotal Clinical Trial Programs (e.g., IBS-3001, IBS-3002)

The efficacy and safety of this compound were further established in two large, pivotal Phase III clinical trials, known as IBS-3001 and IBS-3002. springermedizin.defiercebiotech.com These trials were designed to assess the effectiveness and tolerability of this compound in adult patients diagnosed with IBS-D. fda.gov

Both IBS-3001 and IBS-3002 were randomized, double-blind, placebo-controlled, multicenter studies. tga.gov.auchsbuffalo.org A combined total of 2,427 adult patients with a diagnosis of IBS-D according to Rome III criteria were enrolled across the two trials. chsbuffalo.org Participants were randomly assigned to receive either this compound at a dose of 75 mg or 100 mg twice daily, or a placebo, for up to 52 weeks in the IBS-3001 trial and for 26 weeks in the IBS-3002 trial. chsbuffalo.org

The patient population across both studies was balanced in terms of demographic and baseline characteristics. chsbuffalo.org To be included, patients had to meet specific criteria for pain, stool consistency, and global IBS-D symptom scores during the week before randomization. fda.gov Patients who had used loperamide (B1203769) within the 14 days prior to randomization were excluded. fda.gov A notable portion of the enrolled patients (36.0%) reported having used loperamide in the past year, with 61.8% of those individuals reporting inadequate control of their IBS-D symptoms with the prior loperamide treatment. nih.gov

The primary efficacy endpoint in both the IBS-3001 and IBS-3002 trials was the proportion of patients who achieved a composite response. fda.govtga.gov.au This composite response was defined as a simultaneous improvement in both abdominal pain (a reduction of ≥30% from baseline) and stool consistency (a Bristol Stool Scale score of less than 5) on the same day for at least 50% of the days during the initial 12 weeks of treatment. fda.govchsbuffalo.org This endpoint was in alignment with the guidelines set forth by the FDA. fiercebiotech.com An additional primary endpoint, aligned with the European Medicines Agency (EMA) guidelines, assessed this composite response over a 26-week period. fiercebiotech.comtga.gov.au

In both pivotal trials, a significantly greater proportion of patients treated with both the 75 mg and 100 mg doses of this compound achieved the composite responder endpoint compared to placebo over the initial 12 weeks. chsbuffalo.org

Table 1: Composite Responder Rates in Phase III Trials (Weeks 1-12)

| Trial | Treatment Group | Responder Rate | Placebo Rate | p-value |

| IBS-3001 | This compound 75 mg | 23.9% | 17.1% | P = 0.01 |

| This compound 100 mg | 25.1% | 17.1% | P = 0.004 | |

| IBS-3002 | This compound 75 mg | 28.9% | 16.2% | P<0.001 |

| This compound 100 mg | 29.6% | 16.2% | P<0.001 |

Data sourced from Lembo et al., 2016. chsbuffalo.org

Similar significant results were observed for the 26-week endpoint. chsbuffalo.org The pooled data from both studies further solidified these findings, demonstrating a clear and statistically significant treatment effect for both doses of this compound over placebo. fiercebiotech.com

This compound demonstrated a significant impact on the cardinal symptoms of IBS-D. In the Phase III trials, treatment with this compound led to notable improvements in both abdominal pain and stool consistency. docwirenews.com While the primary composite endpoint required simultaneous improvement, analyses of the individual components also showed positive effects. fiercebiotech.com

Treatment with this compound resulted in a significant improvement in stool consistency across both Phase III studies. fiercebiotech.com Furthermore, longitudinal analyses of the Phase III data revealed that this compound significantly reduced abdominal discomfort and bloating, with these effects being sustained over a six-month treatment period. bmj.com The frequency of bowel movements and episodes of urgency were also significantly reduced with both this compound doses compared to placebo. bmj.com

A key finding from the clinical trial programs was the rapid onset of action of this compound. Improvements in IBS-D symptoms, as measured by the composite response, were observed as early as the first week of treatment. researchgate.netspringermedizin.de This early clinical response was also found to be predictive of a sustained response over several months. tandfonline.com

The efficacy of this compound was not only rapid but also sustained over the long term. springermedizin.dedovepress.com The Phase III trials demonstrated that the improvements in abdominal pain and stool consistency were maintained for up to six months. docwirenews.comdovepress.com A post-hoc analysis further supported this, showing that an early response to this compound was associated with continued efficacy for as long as six months. researchgate.net

Impact on Key IBS-D Symptoms (Abdominal Pain, Stool Consistency, Diarrhea)

Phase IV and Post-Marketing Studies

Following its approval, this compound has been the subject of Phase IV and post-marketing studies to further evaluate its efficacy and safety in a real-world setting. nih.govabbvie.com

One notable Phase IV trial, the RELIEF study, was a multicenter, randomized, placebo-controlled study that specifically enrolled IBS-D patients who reported inadequate symptom control with prior loperamide use. nih.govtandfonline.com In this study, a significantly greater proportion of patients receiving this compound 100 mg twice daily achieved the primary composite endpoint of improvement in both abdominal pain and stool consistency over 12 weeks compared to placebo (22.7% vs. 10.3%). researchgate.nettandfonline.com These improvements were seen within the first four weeks of treatment and were sustained throughout the study. nih.gov

Another Phase IV open-label study investigated the effectiveness of this compound in IBS-D patients with and without bile acid malabsorption (BAM). abbvie.com The results showed that patients in both groups experienced similar improvements in Bristol Stool Form Scale (BSFS) scores. abbvie.com

Post-marketing surveillance continues to monitor the safety profile of this compound. nih.govtandfonline.com These real-world data are crucial for understanding the long-term performance and safety of the compound in a broader patient population. nih.gov

Real-World Effectiveness in Patients with Inadequate Response to Prior Therapies (e.g., Loperamide)

This compound has been evaluated for its effectiveness in patients with irritable bowel syndrome with diarrhea (IBS-D) who have not responded adequately to previous treatments, most notably loperamide. Loperamide, a µ-opioid receptor agonist, is a common first-line therapy for diarrhea, but a significant number of IBS-D patients report insufficient symptom control. jmcp.orgresearchgate.net

Post-hoc analyses of two large phase 3 clinical trials (IBS-3001 and IBS-3002) provided initial insights into this patient population. nih.govnih.gov Of the 2,428 patients enrolled, 36% reported having used loperamide in the preceding year, and of those, nearly 62% described their symptom control with loperamide as inadequate. nih.govnih.govresearchgate.net In this subgroup of patients with a prior inadequate response, this compound treatment resulted in a significantly higher proportion of composite responders compared to placebo over a 12-week period. nih.govresearchgate.netprnewswire.com The composite response was defined as a simultaneous improvement in abdominal pain and a reduction in diarrhea. nih.gov For instance, over weeks 1-12, composite responder rates for patients with inadequate control from prior loperamide use were 26.3% (75 mg this compound) and 27.0% (100 mg this compound) versus 12.7% for placebo. nih.govresearchgate.net These positive results were sustained over 26 weeks of treatment. nih.govresearchgate.net

To further investigate these findings in a more controlled, real-world setting, the phase 4 RELIEF trial was conducted. nih.govmdedge.com This multicenter, double-blind study specifically enrolled 346 adult patients with IBS-D who reported a recent inadequate response to loperamide. jmcp.orgmdedge.com The study confirmed that this compound was superior to placebo in this difficult-to-treat population. mdedge.comwustl.edu A significantly greater percentage of patients treated with this compound achieved the primary composite endpoint compared to those on placebo over the 12-week trial. nih.govwustl.edu One analysis of the RELIEF trial data showed a composite responder rate of 22.7% for the this compound group versus 10.3% for the placebo group. jmcp.org Another report on the same trial cited responder rates of 27.9% for this compound compared to 16.7% for placebo. wustl.edu

Beyond symptom improvement, research in this patient group has also demonstrated benefits in quality of life and work productivity. jmcp.org In the RELIEF trial, patients treated with this compound experienced significant reductions in the number of unhealthy days and in absenteeism from work compared to the placebo group. jmcp.orgresearchgate.net

Table 1: Composite Responder Rates in Patients with Inadequate Response to Loperamide

| Study | Treatment Group | Composite Responder Rate (Weeks 1-12) | Source |

|---|---|---|---|

| Pooled Analysis (IBS-3001 & IBS-3002) | This compound 75 mg | 26.3% | nih.govresearchgate.net |

| This compound 100 mg | 27.0% | nih.govresearchgate.net | |

| Placebo | 12.7% | nih.govresearchgate.net | |

| RELIEF (Phase 4) | This compound 100 mg | 27.9% | wustl.edu |

| Placebo | 16.7% | wustl.edu |

Long-Term Efficacy and Patient-Reported Outcomes

The long-term efficacy of this compound has been established through phase 3 clinical trials, with one study (IBS-3001) extending for 52 weeks. researchgate.netspringermedizin.de The therapeutic benefits, particularly in improving stool consistency and reducing abdominal pain, were shown to be sustained over six months and beyond. springermedizin.dedovepress.com In a pooled analysis of the phase 3 trials, the proportion of patients meeting the composite response criteria was significantly higher for both this compound doses compared to placebo over a 26-week period. dovepress.comcda-amc.ca This sustained effect demonstrates the durability of this compound's clinical benefits in managing chronic IBS-D symptoms. dovepress.com

Analyses of the phase 3 trial data showed that patients treated with this compound experienced statistically significant and clinically meaningful improvements in their HRQOL compared to those receiving placebo. springermedizin.de Significant improvements from baseline in the IBS-QOL total score, as well as in all eight subscale scores, were observed for this compound-treated patients at week 26. springermedizin.de Longitudinal analysis further revealed that these improvements were apparent as early as week 4 and were maintained for the full 52 weeks of the treatment period for patients in the long-term study. springermedizin.de While the IBS-QOL scores for this compound-treated patients continued to increase over the 52 weeks, the mean score for the placebo group decreased between weeks 26 and 52. springermedizin.de

Table 2: Long-Term Patient-Reported Outcomes (IBS-QOL Scores)

| Time Point | Outcome | Finding | Source |

|---|---|---|---|

| Week 12 | Change from Baseline in IBS-QOL Total Score | Significantly greater improvement for this compound (75 mg and 100 mg) vs. placebo. | springermedizin.de |

| Week 26 | Change from Baseline in IBS-QOL Total Score and all 8 Subscales | Significantly greater improvements for both this compound doses compared to placebo. | springermedizin.de |

| Week 52 (Longitudinal Analysis) | IBS-QOL Total Score | Improvements observed at 4 weeks were maintained over 52 weeks of treatment with this compound. | springermedizin.de |

Pharmacokinetics and Pharmacodynamics of Eluxadoline

Absorption and Bioavailability Characteristics

Following oral administration, eluxadoline is poorly absorbed. drugs.com The absolute oral bioavailability of this compound has not been established, but it is estimated to be low, around 1.02%, due to limited absorption and a significant first-pass hepatic extraction. drugs.comdrugbank.comnih.gov After a single 100 mg oral dose in healthy individuals, peak plasma concentrations (Cmax) are approximately 2 to 4 ng/mL, and the area under the plasma concentration-time curve (AUC) is between 12 and 22 ng·h/mL. rxabbvie.comresearchgate.net The median time to reach peak plasma concentration is about 1.5 to 2 hours. drugs.comhres.ca this compound exhibits approximately linear pharmacokinetics, and there is no evidence of the drug accumulating in the body with twice-daily dosing. drugs.comrxabbvie.com

Pharmacokinetic Parameters of this compound (100 mg single dose)

| Parameter | Value |

|---|---|

| Cmax (Peak Plasma Concentration) | ~2-4 ng/mL |

| AUC (Area Under the Curve) | 12-22 ng·h/mL |

| Tmax (Time to Peak Concentration) | 1.5-2 hours |

| Oral Bioavailability | ~1.02% (estimated) |

The poor oral absorption of this compound can be attributed to several factors, including its zwitterionic nature. drugbank.comnih.gov This characteristic means that the molecule carries both a positive and a negative charge, which can lead to it being negatively charged across the pH range of the gastrointestinal tract, thereby limiting its permeability. drugbank.comnih.govresearchgate.net Despite its low permeability, this compound is considered highly soluble. europa.eu Studies have shown that at different pH levels, this compound can exist in various ionization states. nih.gov At a pH of 6, it has two positive charges. nih.gov At a pH of 7, it exists as a zwitterion with both a positive and a negative charge. nih.gov At a pH of 8, it becomes negatively charged due to the deprotonation of its carboxyl group. nih.gov

The presence of food significantly affects the systemic exposure of this compound. hres.ca When administered with a high-fat meal (approximately 800 to 1000 calories, with 50% from fat), the Cmax of this compound is reduced by 50%, and the AUC is decreased by 60%. rxabbvie.comhres.cafda.gov Despite this reduction in systemic exposure, it is recommended that this compound be taken with food. fda.gov This recommendation is based on the fact that clinical trials demonstrating the drug's efficacy were conducted with patients taking it with food to enhance its concentration in the gastrointestinal tract, its intended site of action. hres.cahres.ca

Factors Influencing Oral Absorption (e.g., Zwitterionic Nature, pH)

Distribution and Protein Binding

In the human body, this compound is moderately bound to plasma proteins, with a binding rate of approximately 81%. drugs.comhres.cafda.gov In animal studies, specifically in lactating rats, this compound has been found to be distributed into milk. fda.govabbvie.ca However, it is not known whether this compound is distributed into human milk. drugs.com

Metabolism and Excretion Pathways

The mean plasma elimination half-life of this compound ranges from 3.7 to 6 hours. drugs.comhres.canih.gov

The complete metabolic pathway of this compound in humans has not been fully established. drugs.comfda.gov It appears that Cytochrome P450 (CYP) and UGT pathways have minimal involvement in its metabolism, and it is unlikely that these enzymes have a clinically significant impact on systemic exposure. rxabbvie.comfda.gov In vitro studies have shown that this compound is not an inducer of several CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4. abbvie.ca It also does not inhibit CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, and CYP2D6 at clinically relevant concentrations, though it slightly inhibits CYP2E1. ebmconsult.com

There is evidence suggesting that this compound undergoes limited glucuronidation to form an acyl glucuronide metabolite, known as M11. drugbank.comfda.govabbvie.ca This metabolite has been detected in urine. drugs.comdrugbank.com In vitro studies with human hepatocytes have identified the direct glucuronidation of the methoxy-benzoic acid part of the molecule to form M11 as a major metabolic pathway. hres.cahres.ca Despite this, unchanged this compound was the primary drug-related component found in the plasma, urine, and feces of rats and monkeys. hres.caabbvie.ca

The primary route of elimination for this compound is through the feces. drugs.comhres.ca Following a single oral dose of radio-labeled this compound, approximately 82.2% of the total radioactivity was recovered in the feces within 336 hours. europa.eurxabbvie.comhres.ca In contrast, less than 1% was recovered in the urine within 192 hours. europa.eurxabbvie.comhres.ca This indicates that biliary excretion is likely the predominant route of excretion for this compound in humans. hres.caabbvie.ca

Elimination of this compound

| Route | Percentage of Recovered Radioactivity | Time Frame |

|---|---|---|

| Feces | 82.2% | 336 hours |

| Urine | <1% | 192 hours |

Unclear Metabolic Pathways and Potential for Glucuronidation

Pharmacokinetic Variability and Influencing Factors

The pharmacokinetics of this compound are characterized by notable inter-subject variability, with the coefficient of variation for its pharmacokinetic parameters ranging from 51% to 98%. rxabbvie.com This variability is influenced by a range of intrinsic and extrinsic factors, including organ function, concomitant medications, and food intake.

Intrinsic Factors

Hepatic Impairment: this compound's systemic exposure is significantly increased in individuals with hepatic impairment. Following a single 100 mg oral dose, the mean plasma exposure (AUC) and maximum concentration (Cmax) were substantially higher in subjects with mild (Child-Pugh Class A), moderate (Child-Pugh Class B), and severe (Child-Pugh Class C) hepatic impairment compared to subjects with normal liver function. rxabbvie.comnih.gov Specifically, mean this compound plasma exposure was 6-fold higher in mild, 4-fold higher in moderate, and 16-fold higher in severe hepatically impaired subjects. rxabbvie.comnih.govfda.goveuropa.eu The terminal elimination half-life is also markedly increased in these populations. abbvie.ca Consequently, this compound is contraindicated in patients with severe hepatic impairment. rxabbvie.comdrugs.com

Renal Impairment: Renal impairment also impacts the systemic exposure of this compound. In a study involving participants with severe renal impairment (eGFR <30 mL/min/1.73 m²) and end-stage renal disease (ESRD) not yet on dialysis (eGFR <15 mL/min/1.73 m²), mean plasma concentrations of this compound were consistently higher compared to healthy controls. nih.gov Specifically, the mean Cmax was 1.4-fold higher and the mean AUC was 2.2-fold higher in participants with renal impairment. nih.gov Another source reported that following a single 100 mg dose, the mean this compound Cmax and AUC were 3.7-fold and 4.7-fold higher, respectively, in subjects with severe renal impairment, and 2.4-fold and 5.9-fold higher, respectively, in subjects with ESRD not yet on dialysis compared to healthy subjects. rxabbvie.com Plasma protein binding of this compound was comparable between individuals with renal impairment and healthy subjects. nih.gov

Age, Gender, Race, and BMI: Pharmacokinetic data from pooled Phase 1 studies did not show significant differences based on sex, age, race, or Body Mass Index (BMI). europa.eutga.gov.au However, an increased frequency of adverse events was noted in clinical studies for patients aged 65 years or older. europa.eu

Extrinsic Factors

Food Effect: The administration of this compound with food significantly alters its pharmacokinetics. A high-fat meal (approximately 800 to 1000 calories, with 50% from fat) decreased the Cmax of this compound by 50% and the AUC by 60%. rxabbvie.comnih.govfda.gov Despite this reduction in systemic exposure, taking this compound with food is recommended to enhance its local concentration in the gastrointestinal tract, which is its intended site of action. abbvie.ca The median time to reach maximum plasma concentration (Tmax) is approximately 1.5 hours under fed conditions and 2 hours under fasting conditions. rxabbvie.com

Drug-Drug Interactions: The pharmacokinetics of this compound can be significantly affected by co-administration with inhibitors of certain drug transporters.

OATP1B1 Inhibitors: this compound is a substrate for the organic anion transporting polypeptide 1B1 (OATP1B1). drugs.comeuropa.eu Co-administration with potent OATP1B1 inhibitors, such as cyclosporine, can lead to a substantial increase in this compound exposure. fda.govnih.gov For instance, co-administration with cyclosporine increased this compound AUC by 4.4-fold and Cmax by 6.2-fold. fda.gov Other OATP1B1 inhibitors include gemfibrozil (B1671426) and certain antiretrovirals. nih.goveuropa.eu

MRP2 Inhibitors: this compound is also a substrate for the multidrug resistance-associated protein 2 (MRP2). europa.eueuropa.eu Co-administration with probenecid (B1678239), an MRP2 inhibitor, resulted in a 1.4-fold increase in this compound exposure. europa.eu

CYP3A4 Interactions: While in vitro studies indicate that this compound is not a significant substrate for or inhibitor of major cytochrome P450 (CYP) enzymes at clinically relevant systemic concentrations, there is potential for inhibition of CYP3A4 in the gut where concentrations can be much higher. drugs.comeuropa.eu However, a clinical drug-drug interaction study with the CYP3A4 substrate midazolam did not show a clinically significant effect on midazolam's pharmacokinetics, suggesting a low likelihood of systemic CYP3A4 inhibition. rxabbvie.comnih.gov Caution is still advised when co-administering this compound with strong CYP3A4 inhibitors or with CYP3A substrates that have a narrow therapeutic index. nih.govrxlist.com

Constipating Drugs: Concomitant use of other drugs that cause constipation, such as opioids and anticholinergics, should be avoided as it may increase the risk of constipation-related adverse effects. drugs.comeuropa.eu Chronic use of loperamide (B1203769) with this compound is also discouraged. europa.eu

Interactive Data Tables

Table 1: Effect of Hepatic Impairment on this compound Pharmacokinetics (Single 100 mg Dose)

| Hepatic Impairment Severity (Child-Pugh Class) | Fold Increase in Mean AUC | Fold Increase in Mean Cmax |

| Mild (Class A) | 6-fold rxabbvie.comnih.govfda.gov | 6-fold nih.gov |

| Moderate (Class B) | 4-fold rxabbvie.comnih.govfda.gov | 4-fold nih.gov |

| Severe (Class C) | 16-fold rxabbvie.comnih.govfda.govdrugs.com | 18-fold to 19-fold nih.govfda.gov |

Table 2: Effect of Drug Interactions on this compound Pharmacokinetics

| Co-administered Drug (Inhibitor) | Transporter/Enzyme | Fold Increase in this compound AUC | Fold Increase in this compound Cmax |

| Cyclosporine | OATP1B1 fda.gov | 4.4-fold fda.gov | 6.2-fold fda.gov |

| Probenecid | MRP2 europa.eu | 1.4-fold europa.eu | Not Reported |

Table 3: Effect of Food on this compound Pharmacokinetics (100 mg Dose)

| Parameter | Effect of High-Fat Meal |

| AUC | 60% Decrease rxabbvie.comnih.govfda.gov |

| Cmax | 50% Decrease rxabbvie.comnih.govfda.gov |

Drug Interactions and Pharmacogenetics of Eluxadoline

Transporter-Mediated Interactions

In vitro and in vivo studies have established that eluxadoline's disposition is heavily reliant on various drug transporters.

In vitro studies have demonstrated that this compound is both a substrate and an inhibitor of the organic anion transporting polypeptide 1B1 (OATP1B1). europa.eu Its interaction with OATP1B1 is clinically relevant, as inhibition of this transporter can significantly increase this compound's plasma concentrations. europa.euwikipedia.org For instance, co-administration with the potent OATP1B1 inhibitor cyclosporine resulted in a 4.4-fold increase in the area under the curve (AUC) and a 6.2-fold increase in the maximum plasma concentration (Cmax) of this compound. fda.govabbvie.ca

Regarding the Breast Cancer Resistance Protein (BCRP), in vitro findings suggest that this compound is not a significant substrate. fda.govdrugs.com Similarly, at clinically relevant systemic concentrations (around 400 ng/mL), this compound does not appear to be a significant inhibitor of BCRP. fda.govfda.gov However, it is theorized that the much higher concentrations of this compound within the gut could potentially inhibit BCRP locally. fda.gov

Table 1: this compound Interaction with OATP1B1 and BCRP

| Transporter | This compound as a Substrate | This compound as an Inhibitor | Clinical Significance |

| OATP1B1 | Yes wikipedia.orgfda.gov | Yes (weak inhibitor) fda.gov | Co-administration with OATP1B1 inhibitors significantly increases this compound exposure. europa.euabbvie.ca this compound can increase exposure of OATP1B1 substrates. wikipedia.orgebmconsult.com |

| BCRP | Not a good substrate fda.govdrugs.com | Unlikely at systemic concentrations, but possible in the gut. fda.gov | May increase the exposure of co-administered BCRP substrates. fda.govebmconsult.com |

The inhibitory effect of this compound on OATP1B1 and potentially BCRP can affect the pharmacokinetics of co-administered drugs that are substrates of these transporters. wikipedia.orgfda.gov

A notable example is the interaction with rosuvastatin (B1679574), a well-known OATP1B1 substrate. nih.gov The co-administration of this compound with rosuvastatin led to a 40% increase in the AUC and an 18% increase in the Cmax of rosuvastatin, which could heighten the risk of myopathy and rhabdomyolysis. nih.govrxabbvie.comdrugs.com

This compound may also increase the systemic exposure of BCRP substrates. medscape.com This is relevant for drugs like glyburide, where an interaction has been noted. medscape.commedscape.com

In vitro investigations have identified this compound as a substrate for several other transporters, including Organic Anion Transporter 3 (OAT3), Multidrug Resistance-Associated Protein 2 (MRP2), and Bile Salt Export Pump (BSEP). wikipedia.orgfda.govfda.gov

The interaction with MRP2 was studied clinically through co-administration with probenecid (B1678239), an MRP2 inhibitor. This resulted in a modest, approximately 1.4-fold increase in this compound exposure, which is not considered clinically significant. europa.eurxabbvie.com this compound is not believed to be a clinically relevant inhibitor of OAT3, MRP2, or BSEP. drugs.comfda.gov

Table 2: this compound and Other Transporters

| Transporter | This compound as a Substrate | Clinical Implication |

| OAT3 | Yes wikipedia.orgfda.govdrugs.com | Interaction with OAT3 inhibitors is possible but clinical significance is low. |

| MRP2 | Yes europa.euwikipedia.orgfda.gov | Co-administration with the MRP2 inhibitor probenecid resulted in a non-clinically significant increase in this compound exposure. rxabbvie.com |

| BSEP | Yes fda.govdrugs.com | The clinical relevance of this interaction has not been fully established. |

Clinical Implications for Co-administered OATP1B1/BCRP Substrates (e.g., Rosuvastatin, Glyburide)

Cytochrome P450 Enzyme System Interactions

The role of the cytochrome P450 (CYP) enzyme system in this compound's metabolism and interaction potential is limited.

This compound has a very low oral bioavailability, estimated to be less than 2%, due to limited absorption and a significant first-pass effect in the liver. nih.govdrugbank.com This low systemic exposure inherently reduces the likelihood of clinically significant drug-drug interactions mediated by the systemic inhibition or induction of CYP enzymes. europa.eunih.gov However, despite its low systemic levels, this compound exhibits mechanism-based inhibition of CYP3A4 in vitro. rxabbvie.com A clinical study with the CYP3A4 substrate midazolam found no clinically significant interaction, suggesting the in vitro finding may not translate to a systemic effect. researchgate.net Nevertheless, the high concentrations of this compound in the gut lumen could potentially affect co-administered drugs that are sensitive CYP3A4 substrates. europa.eufda.gov

In vitro studies have assessed this compound's potential to inhibit and induce various CYP enzymes. Results show that it does not induce CYP1A2, CYP2C9, CYP2C19, or CYP3A4, nor does it inhibit CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, or CYP2D6 at clinically relevant systemic concentrations. ebmconsult.comrxabbvie.com

A slight inhibitory effect was observed for CYP2E1, with a half-maximal inhibitory concentration (IC50) of approximately 20 µM (11 µg/mL), though this is not expected to lead to clinically meaningful interactions. europa.euebmconsult.comrxabbvie.com The potential for this compound to induce CYP2B6 was not evaluated in initial studies, leading to a post-marketing requirement to conduct an in vitro study to assess this potential. fda.gov

Limited Systemic Bioavailability and Reduced CYP Interaction Potential

Additive Pharmacodynamic Interactions

The co-administration of this compound with other medications known to cause constipation can lead to an increased risk of this adverse effect. drugs.comdrugs.comdrugs.com This additive pharmacodynamic effect warrants caution and often necessitates avoidance of such combinations. drugs.comdrugs.com

In placebo-controlled studies, constipation was observed in 7% and 8% of patients receiving this compound 75 mg and 100 mg twice daily, respectively. drugs.comdrugs.comdrugs.com Approximately half of these constipation events occurred within the initial two weeks of treatment, with the majority happening within the first three months. drugs.comdrugs.comdrugs.com

Due to this increased risk, the concurrent use of this compound with drugs that cause constipation, such as anticholinergics, other opioids, and alosetron (B1665255), should generally be avoided. drugs.comdrugs.comdrugs.commedscape.comtexas.govdrugs.compdr.net While occasional use of loperamide (B1203769) for acute management of severe diarrhea may be permissible, its chronic use with this compound is not recommended. drugs.comdrugs.com If severe constipation develops and persists for more than four days, discontinuation of this compound is advised. drugs.comdrugs.comdrugs.comdrugs.comeuropa.eu

Table 1: Examples of Drugs with Additive Constipating Effects with this compound

| Drug Class | Examples |

| Anticholinergics | Atropine drugs.comeuropa.eu, Dicyclomine pdr.net, Meclizine drugs.com |

| Opioids | Codeine drugs.com, Fentanyl europa.eu, Hydrocodone drugs.com |

| Other | Alosetron drugs.comdrugs.comdrugs.commedscape.comtexas.govdrugs.comwikipedia.org |

This compound is classified as a serotonergic drug and has been associated with an increased risk of serotonin (B10506) syndrome when combined with other serotonergic agents. drugbank.comdrugbank.com Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system. uspharmacist.com

The concomitant use of this compound with other drugs that modulate serotonin levels can heighten the risk of developing serotonin syndrome. drugbank.com Although the exact incidence of this compound-induced serotonin syndrome is not well-documented in large-scale trials, the theoretical risk based on its mechanism of action and drug classification is a significant clinical consideration. nih.gov

Symptoms of serotonin syndrome can range from mild to severe and may include cognitive changes, autonomic instability, and neuromuscular abnormalities. uspharmacist.com It is important for healthcare providers to be aware of the drugs and drug combinations that can precipitate this syndrome. uspharmacist.com

Table 2: Examples of Serotonergic Agents and their Interaction with this compound

| Drug Class | Examples | Interaction with this compound |

| SSRIs | Citalopram, Fluoxetine, Paroxetine, Sertraline | Increased risk of serotonin syndrome. drugbank.comnih.gov |

| SNRIs | Duloxetine, Venlafaxine | Increased risk of serotonin syndrome. nih.gov |

| Tricyclic Antidepressants | Amitriptyline, Clomipramine | Increased risk of serotonin syndrome and/or constipation. drugbank.com |

| MAOIs | Phenelzine | Increased risk of serotonin syndrome. uspharmacist.comnih.gov |

| Other | Carbamazepine, Tramadol | Increased risk of serotonin syndrome. drugbank.comnih.gov |

Drugs Causing Constipation (e.g., Anticholinergics, Other Opioids)

Special Considerations for Alcohol Consumption

The consumption of alcohol is a significant concern for patients treated with this compound due to an increased risk of acute pancreatitis. poison.orgdrugs.comrxlist.comdrugs.comeuropa.eu This risk is particularly elevated in individuals who consume more than three alcoholic beverages per day. poison.orgdrugs.comviberzi.com Consequently, this compound is contraindicated in patients with a history of alcoholism, alcohol abuse, or alcohol addiction. europa.eupoison.orgrxlist.comeuropa.euabbvie.ca

Patients should be advised to avoid chronic or acute excessive alcohol use while taking this compound. europa.eueuropa.euabbvie.ca The mechanism behind this interaction involves an increased risk of pancreatitis, which can be severe and lead to hospitalization or even death, especially in patients without a gallbladder. poison.orgviberzi.com Cases of pancreatitis have been reported, with some being associated with excessive alcohol intake. europa.eueuropa.eu Therefore, it is crucial to assess a patient's alcohol intake before initiating treatment with this compound. drugs.comabbvie.ca

Safety Profile and Adverse Event Mechanisms of Eluxadoline

Gastrointestinal Adverse Events

The most frequently reported adverse reactions to eluxadoline are gastrointestinal. drugs.com These include constipation, nausea, and abdominal pain. nih.gov

Constipation is a common adverse event associated with this compound. nih.goveuropa.eu In clinical trials, the incidence of constipation was reported to be between 7% and 8% for patients receiving either the 75 mg or 100 mg doses, respectively. europa.eu This was the most common reason for discontinuing the medication, with 1% of patients on the 75 mg dose and 2% on the 100 mg dose stopping treatment due to this side effect. viberzihcp.comabbvie.ca

Incidence and Timing:

Approximately 50% of constipation events occur within the first two weeks of starting treatment. europa.eurxabbvie.com

The majority of cases are reported within the first three months of therapy. rxabbvie.comnih.gov

The incidence of constipation tended to decrease over time during clinical trials. nih.gov

Severe constipation, sometimes requiring hospitalization, has been reported. poison.orgrxabbvie.com In postmarketing experience, severe cases have led to complications such as intestinal obstruction, ileus, and fecal impaction. abbvie.ca

Management Strategies:

Patients who experience severe constipation should stop taking this compound and contact their healthcare provider. abbvie.carxabbvie.comeuropa.eu

It is recommended to avoid using this compound with other medications that can cause constipation. abbvie.carxabbvie.com

If constipation develops, loperamide (B1203769), if being used for acute management of severe diarrhea, must be discontinued. rxabbvie.com

Nausea and abdominal pain are also among the most common adverse reactions to this compound. nih.goveuropa.eu

Incidence of Nausea and Abdominal Pain in Clinical Trials:

| Adverse Event | This compound 75 mg | This compound 100 mg | Placebo |

| Nausea | 8% europa.eu | 7% europa.eu | 5.0% tandfonline.com |

| Abdominal Pain | 6-7% europa.eu | 7% europa.eu | <1% abbvie.ca |

This data is compiled from multiple clinical trials and the exact percentages may vary slightly between studies.

Abdominal pain was a reason for treatment discontinuation in 1% of patients for both the 75 mg and 100 mg doses. viberzihcp.comabbvie.ca In a study of patients who had inadequate symptom control with loperamide, gastrointestinal adverse events like nausea and abdominal pain were reported more frequently in the this compound group compared to the placebo group, with most being mild to moderate in intensity. nih.gov

Constipation: Incidence, Timing, and Management Strategies

Pancreatitis and Sphincter of Oddi Spasm

A significant safety concern with this compound is the risk of pancreatitis and sphincter of Oddi spasm. viberzihcp.comeuropa.eu These events can be serious, sometimes leading to hospitalization, and have been reported in patients taking both the 75 mg and 100 mg doses. abbvie.carxabbvie.com Fatal cases of pancreatitis have been reported, primarily in patients without a gallbladder. abbvie.ca

The incidence of pancreatitis and sphincter of Oddi spasm is a critical aspect of this compound's safety profile.

Incidence in Clinical Trials:

| Adverse Event | This compound 75 mg | This compound 100 mg | Placebo |

| Pancreatitis | 0.2% europa.eu | 0.3% europa.eu | 0% abbvie.ca |

| Sphincter of Oddi Spasm | 0.2% abbvie.ca | 0.8% abbvie.ca | 0% abbvie.ca |

Risk Factors:

Cholecystectomy (Gallbladder Removal): Patients without a gallbladder are at an increased risk for developing serious adverse reactions of pancreatitis and/or sphincter of Oddi spasm. drugs.comrxabbvie.com In postmarketing reports, a majority of serious pancreatitis cases occurred in patients without a gallbladder. abbvie.canih.gov this compound is contraindicated in this patient population. europa.eurxabbvie.com

Alcohol Intake: Alcoholism, alcohol abuse, or consuming more than three alcoholic beverages per day is a contraindication for this compound use due to an increased risk of acute pancreatitis. europa.eu Patients are advised to avoid chronic or excessive alcohol use while taking the medication. abbvie.ca

History of Pancreatic or Biliary Disease: A history of pancreatitis, biliary duct obstruction, or sphincter of Oddi disease or dysfunction are also contraindications for this compound. europa.eu

The development of pancreatitis and sphincter of Oddi spasm is linked to this compound's mechanism of action as a mu-opioid receptor agonist. europa.eunih.gov

Underlying Mechanisms:

Mu-opioid receptor agonism can increase the tone of the sphincter of Oddi, a muscle that controls the flow of bile and pancreatic juices into the small intestine. nih.govresearchgate.net

This increased pressure can lead to sphincter of Oddi spasm, which can in turn cause pancreatitis. nih.govnih.gov

The absence of a gallbladder may exacerbate this effect, as the gallbladder normally acts as a pressure reservoir for the biliary system. nih.govresearchgate.net

Clinical Management:

Patients should be instructed to immediately stop taking this compound and seek medical attention if they experience symptoms suggestive of pancreatitis (e.g., new or worsening abdominal pain, pain radiating to the back or shoulder, nausea, vomiting) or sphincter of Oddi spasm (e.g., acute epigastric or right upper quadrant pain). abbvie.carxabbvie.com

this compound should not be restarted in patients who have developed biliary duct obstruction or sphincter of Oddi spasm while on the medication. europa.eurxabbvie.com

In clinical trials, all cases of pancreatitis and sphincter of Oddi spasm resolved upon discontinuation of this compound. europa.eutandfonline.com

Incidence and Risk Factors (e.g., Cholecystectomy, Alcohol Intake)

Hepatic and Renal Considerations

Hepatic Considerations: this compound is contraindicated in patients with severe hepatic impairment (Child-Pugh Class C) because plasma concentrations of the drug are significantly increased (16-fold), and its safety in this population is unknown. rxabbvie.com For patients with mild (Child-Pugh Class A) or moderate (Child-Pugh Class B) hepatic impairment, plasma exposure is also increased (6-fold and 4-fold, respectively), and a reduced dose is recommended. rxabbvie.com Most instances of liver enzyme elevations seen with this compound have been associated with acute pancreatitis or sphincter of Oddi spasm. nih.gov

Renal Considerations: Specific studies on this compound in patients with renal impairment have not been conducted. europa.eu However, because a negligible amount of this compound is eliminated through the kidneys, renal impairment is not expected to significantly affect its clearance. europa.euhres.ca Despite this, for patients with moderate or severe renal impairment, as well as those with end-stage renal disease not yet on dialysis, a reduced dosage is recommended due to increased exposure to this compound. rxabbvie.com

Impact of Hepatic Impairment on this compound Exposure

The liver plays a primary role in the metabolism of this compound. unboundmedicine.com Consequently, individuals with hepatic impairment experience significantly increased systemic exposure to the compound. Studies have demonstrated a direct correlation between the severity of hepatic impairment, as classified by the Child-Pugh scale, and the extent of increase in this compound plasma concentrations. rxabbvie.comfda.gov

In a study involving a single 100 mg oral dose, mean this compound plasma exposure was substantially higher in subjects with mild (Child-Pugh Class A), moderate (Child-Pugh Class B), and severe (Child-Pugh Class C) hepatic impairment compared to subjects with normal liver function. rxabbvie.com Patients with severe hepatic impairment (Child-Pugh Class C) show a 16-fold increase in plasma concentrations. rxabbvie.com The terminal elimination half-life is also markedly increased in hepatically impaired subjects, extending from a normal range of 3.7-6 hours up to 22 hours. unboundmedicine.comabbvie.ca This increased exposure heightens the risk of adverse reactions. fda.govabbvie.ca Therefore, monitoring for impaired mental or physical abilities is recommended for patients with any level of hepatic impairment. rxabbvie.comfda.gov

Table 1: Impact of Hepatic Impairment on this compound Exposure

| Degree of Hepatic Impairment (Child-Pugh Class) | Fold Increase in Mean Plasma Exposure (AUC) |

|---|---|

| Mild (Class A) | 6-fold |

| Moderate (Class B) | 4-fold |

| Severe (Class C) | 16-fold |

Data sourced from studies administering a single 100 mg dose of this compound. rxabbvie.comfda.gov

Renal Impairment and this compound Pharmacokinetics

While this compound is primarily metabolized by the liver, with less than 1% excreted in the urine, renal impairment still has a notable effect on its pharmacokinetics. unboundmedicine.comrxabbvie.com A dedicated study on the impact of renal impairment found that systemic exposure to this compound increases in patients with severe renal impairment and end-stage renal disease (ESRD) not yet on dialysis. nih.gov

Following a single 100 mg oral dose, subjects with severe renal impairment and ESRD showed significantly higher maximum plasma concentration (Cmax) and area under the curve (AUC) compared to healthy subjects with normal renal function. rxabbvie.com Despite these changes in systemic exposure, plasma protein binding of this compound was found to be generally comparable between individuals with renal impairment and healthy controls. nih.gov No dosage adjustment is considered necessary for patients with mild renal impairment. rxabbvie.com

Table 2: Pharmacokinetic Changes in Renally Impaired Patients

| Patient Group | Fold Increase in Mean Cmax | Fold Increase in Mean AUC |

|---|---|---|

| Severe Renal Impairment | 3.7-fold | 4.7-fold |

| End-Stage Renal Disease (ESRD) (not on dialysis) | 2.4-fold | 5.9-fold |

Data based on a single 100 mg dose compared to healthy subjects. rxabbvie.com

Potential for Abuse and Dependence

As a compound acting on opioid receptors, this compound has been evaluated for its potential for abuse and dependence. Its low oral bioavailability is a factor that may reduce systemic side effects and the potential for abuse. Animal studies suggest that the potential for intravenous abuse cannot be entirely ruled out. abbvie.ca In a drug discrimination study in monkeys, intravenously administered this compound hydrochloride fully generalized to the morphine cue, and it was self-administered to a degree less than heroin but more than saline. fda.gov

Human abuse potential studies have been conducted in recreational opioid users. abbvie.cafda.gov In these studies, single oral doses of 100 mg to 1000 mg produced reports of euphoria that were 3- to 5-fold higher than placebo. abbvie.ca Intranasal administration of 100 mg and 200 mg also resulted in euphoria being reported at rates of 21.9% and 18.8%, respectively, compared to 0% for placebo. abbvie.ca Supratherapeutic oral and intranasal doses of this compound produced small but significant increases on subjective measures like "Drug Liking" and "High" compared to placebo, but these effects were less than those of oxycodone. fda.govdovepress.com

Despite these findings, there was no evidence of opioid withdrawal after discontinuation of this compound in a 52-week clinical study. abbvie.cadovepress.com The U.S. Drug Enforcement Administration (DEA) has classified this compound as a Schedule IV substance, indicating a low potential for abuse and a low risk of dependence. dovepress.compoison.org

Hypersensitivity Reactions

Postmarketing surveillance has identified the occurrence of serious hypersensitivity reactions following the administration of this compound. abbvie.carxlist.com These reactions can be severe and include anaphylaxis and angioedema, which can be life-threatening and require immediate medical attention. rxlist.comdrugs.commayoclinic.org

Some of these hypersensitivity events have been reported to occur shortly after treatment initiation, occasionally after only the first one or two doses. rxlist.commedscape.com Symptoms indicative of a hypersensitivity reaction include skin manifestations such as rash and itching, as well as respiratory symptoms like dyspnea (trouble breathing), throat tightness, wheezing, and bronchospasm. rxlist.comdrugs.com Swelling of the face, lips, tongue, or throat (angioedema) and chest pain or tightness have also been reported. rxlist.comclevelandclinic.org

Eluxadoline in Special Patient Populations

Pediatric Population: Ongoing Research and Future Directions

The safety and efficacy of eluxadoline have not been established in pediatric patients. mayoclinic.orgdrugs.com Consequently, there are no therapies approved for the pediatric population for Irritable Bowel Syndrome with Diarrhea (IBS-D) in Europe or the USA. hra.nhs.uk Under the Pediatric Research Equity Act (PREA), the U.S. Food and Drug Administration (FDA) waived the requirement for pediatric studies in children aged 0 through 5 years, citing the impracticability of such studies due to a lack of prevalence data for IBS-D in this age group. fda.gov

However, for children and adolescents aged 6 to 17 years, the FDA has deferred the submission of pediatric studies, making them a post-marketing requirement. fda.gov There are ongoing and planned studies to address this gap. abbvie.com A Phase 2, randomized, double-blind, placebo-controlled, dose-ranging study was designed to evaluate the safety and efficacy of this compound in pediatric participants from 6 to 17 years old with IBS-D. hra.nhs.ukfda.gov The purpose of this research is to determine an appropriate dose for future studies in this age group. hra.nhs.uk Following the dose-ranging study, a randomized, double-blind study and an open-label extension safety study are also required to further assess the safety and effectiveness of this compound in this population. fda.gov

Geriatric Patients: Efficacy and Safety Considerations

Clinical studies have not identified geriatric-specific problems that would limit the utility of this compound in the elderly. mayoclinic.orgdrugs.com However, patients aged 65 and older may exhibit an increased sensitivity to the treatment. nih.gov While the types of adverse reactions are similar to those in younger patients, the frequency of these events is higher in the geriatric population. nih.gov Elderly patients are more likely to experience unwanted side effects and stomach problems, which necessitates caution. mayoclinic.orgdrugs.com

Interestingly, subgroup analyses of Phase III trials revealed that among patients aged 65 years or older, the 75 mg dose of this compound was associated with a greater proportion of composite, abdominal pain, and stool consistency responders compared to the 100 mg dose. nih.govnih.gov This suggests the lower dose may be a more appropriate and effective option for this population. nih.gov

Table 1: Composite Response Rates by Age Group (Weeks 1-12)

| Age Group | Placebo | This compound 75 mg | This compound 100 mg |

|---|---|---|---|

| <65 years | 19.5% | 24.6% | 30.1% |

| ≥65 years | 19.5% | 31.8% | 23.9% |

Data sourced from a subgroup analysis of Phase III trials. nih.gov

Patients with Hepatic Impairment: Dose Adjustments and Monitoring

The liver plays a significant role in the clearance of this compound, and impairment of hepatic function leads to substantially increased drug exposure. This compound is contraindicated in patients with severe hepatic impairment (Child-Pugh Class C). nih.govmedscape.comnih.govrxabbvie.com In these patients, mean plasma exposure (AUC) and maximum concentration (Cmax) are approximately 16-fold and 19-fold higher, respectively, compared to individuals with normal liver function. rxabbvie.comfda.gov

For patients with mild (Child-Pugh Class A) or moderate (Child-Pugh Class B) hepatic impairment, a dose reduction is necessary. nih.govmedscape.comdrugs.com Clinical pharmacokinetic studies have shown that plasma concentrations of this compound are significantly higher in these patients. rxabbvie.com It is recommended that these patients receive a reduced dose and be monitored for potential adverse reactions, including impaired mental or physical abilities. nih.govmedscape.comrxabbvie.com

Table 2: Increase in this compound Exposure in Hepatically Impaired Patients

| Hepatic Impairment Level | Child-Pugh Class | Fold-Increase in Mean Plasma Exposure (AUC) |

|---|---|---|

| Mild | A | 6-fold |

| Moderate | B | 4-fold |

| Severe | C | 16-fold |

Data reflects exposure following a single 100 mg oral dose compared to subjects with normal hepatic function. rxabbvie.comfda.gov

Patients with Prior Cholecystectomy: Specific Risk Assessment

A history of cholecystectomy (surgical removal of the gallbladder) is a critical consideration for this compound therapy. Patients without a gallbladder are at a significantly increased risk of developing serious adverse events, specifically sphincter of Oddi spasm, which can lead to pancreatitis. nih.govswissmedic.chnih.gov Clinical trial data identified prior cholecystectomy as a highly predictive risk factor for these events. swissmedic.ch

Cases of pancreatitis and hepatobiliary events related to sphincter of Oddi spasm were reported in this compound-treated subjects, with events resolving upon discontinuation of the drug. fda.gov A notable portion of these cases occurred in patients who had previously had a cholecystectomy, with some events happening within the first two weeks of starting treatment. dovepress.com Due to post-marketing reports of serious pancreatitis, including some fatalities, in patients without a gallbladder, prior cholecystectomy has been added as a contraindication to this compound use in several regions. nih.gov While a lower dose was initially considered for this population, the substantial risk has led to this contraindication. fda.govfda.gov

Gender-Specific Considerations in Pharmacokinetics and Efficacy

Pharmacokinetic analyses have revealed differences in this compound exposure between genders. Studies show that the systemic exposure to this compound is approximately 35% higher in females than in males. fda.gov Despite this difference, a specific dose adjustment based on gender is not currently recommended. fda.gov

Broader research into drugs for IBS-D suggests that pharmacokinetic differences between men and women may lead to gender-specific adverse reactions. tandfonline.comnih.gov Women can exhibit higher drug concentrations in their bloodstream and may have longer elimination times for certain medications. tandfonline.comnih.gov While specific efficacy differences for this compound have not been a primary focus, the pharmacokinetic variance underscores the importance of monitoring for tolerability in all patients.

Advanced Research Directions and Emerging Concepts

Eluxadoline in the Context of Gut-Brain Axis Modulation

The pathophysiology of IBS is complex and involves a bidirectional communication pathway between the gut and the brain, known as the gut-brain axis. mdpi.comtandfonline.com Emerging research is exploring how this compound's mechanism of action influences this intricate network. This compound is a mixed µ- and κ-opioid receptor agonist and a δ-opioid receptor antagonist. researchgate.net While its primary effects on reducing gastrointestinal motility and visceral pain are well-established, its role in modulating the gut-brain axis is an area of growing interest. researchgate.netafricanjournalofbiomedicalresearch.com

Studies suggest that the gut-brain axis is a key player in the pathophysiology of IBS, connecting microbial dysbiosis with stress-induced changes. researchgate.net The enteric nervous system, a component of this axis, transmits sensations like satiety and nausea to the central nervous system, which can, in turn, affect mood and cognition. mdpi.com By acting on opioid receptors within the enteric nervous system, this compound may not only address local symptoms but also influence the central processing of visceral signals. researchgate.netdovepress.com Further investigation is needed to fully understand the extent of this compound's impact on the gut-brain axis and its potential to improve both the physical and psychological aspects of IBS-D. mdpi.comafricanjournalofbiomedicalresearch.com

Exploration of this compound in Other Gastrointestinal Disorders (e.g., Inflammatory Bowel Disease)

While this compound is approved for the treatment of IBS-D, its unique pharmacological profile has prompted research into its potential utility in other gastrointestinal disorders. amegroups.orgmdpi.com One area of particular interest is its application in managing symptoms of inflammatory bowel disease (IBD), such as ulcerative colitis and Crohn's disease. mdpi.comnih.gov

Ulcerative colitis, for instance, is characterized by inflammation and ulceration of the colon's inner lining, leading to symptoms like diarrhea, abdominal pain, and rectal bleeding. mdpi.comnih.gov A study evaluating this compound-loaded solid lipid nanoparticles in a rat model of ulcerative colitis found that the targeted delivery of this compound significantly alleviated the induced colitis. mdpi.com This suggests a potential therapeutic role for this compound in ameliorating the pain and diarrhea associated with IBD. mdpi.comnih.gov However, more research, including clinical trials in human subjects, is necessary to determine its efficacy and safety in this patient population. amegroups.orgmayo.edu